molecular formula C11H11ClFNO B12242870 N-(4-chloro-2-fluorophenyl)pent-4-enamide

N-(4-chloro-2-fluorophenyl)pent-4-enamide

Cat. No.: B12242870
M. Wt: 227.66 g/mol
InChI Key: UBAJNDQUJPZARU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)pent-4-enamide is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pent-4-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)pent-4-enamide typically involves the reaction of 4-chloro-2-fluoroaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often in an inert solvent like dichloromethane .

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)pent-4-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)pent-4-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)acetamide
  • N-(4-chloro-2-fluorophenyl)propionamide
  • N-(4-chloro-2-fluorophenyl)butyramide

Uniqueness

N-(4-chloro-2-fluorophenyl)pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds allows for different interactions and applications .

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)pent-4-enamide

InChI

InChI=1S/C11H11ClFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h2,5-7H,1,3-4H2,(H,14,15)

InChI Key

UBAJNDQUJPZARU-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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